Adamantane-2-carbaldehyde

Catalog No.
S685864
CAS No.
39750-93-1
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamantane-2-carbaldehyde

CAS Number

39750-93-1

Product Name

Adamantane-2-carbaldehyde

IUPAC Name

adamantane-2-carbaldehyde

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-11H,1-5H2

InChI Key

VGBBJZYOAOCLLS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3C=O

Canonical SMILES

C1C2CC3CC1CC(C2)C3C=O

Precursor for Synthesis of Complex Molecules:

The rigid and stable adamantane core of adamantane-2-carbaldehyde, combined with the reactive aldehyde group, makes it a valuable building block for synthesizing more complex molecules. Researchers are exploring its use in the synthesis of:

  • Novel drug candidates: By attaching various functional groups to the aldehyde group, scientists can potentially create new molecules with desired biological activities. Initial studies suggest potential applications in developing anti-cancer drugs [].
  • Functional materials: Adamantane-based materials are known for their unique properties, such as thermal stability and biocompatibility. Adamantane-2-carbaldehyde could serve as a starting material for creating new functional materials with specific properties, such as polymers or catalysts [].

Investigation of Chemical Reactions and Mechanisms:

The unique structure of adamantane-2-carbaldehyde can be used to study fundamental aspects of chemical reactions and mechanisms. Researchers are exploring its use in:

  • Understanding reaction pathways: The presence of the adamantane cage and the aldehyde group can influence reaction rates and selectivities. Studying reactions involving adamantane-2-carbaldehyde can help researchers gain insights into the mechanisms of various chemical processes [].
  • Development of new catalysts: The aldehyde group can be modified to create new catalysts with specific properties. Studying how these modified catalysts interact with adamantane-2-carbaldehyde can lead to the development of more efficient and selective catalysts for various reactions [].

Adamantane-2-carbaldehyde is a chemical compound with the molecular formula C11H16OC_{11}H_{16}O. It features a unique adamantane framework, which is a saturated hydrocarbon consisting of four fused cyclohexane rings, providing significant structural rigidity. The presence of a formyl group (-CHO) at the second position of the adamantane structure distinguishes it from other derivatives, such as adamantane-1-carbaldehyde. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique chemical properties and structural features .

Typical of aldehydes, including:

  • Nucleophilic Addition Reactions: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other functional groups.
  • Oxidation Reactions: Under appropriate conditions, it can be oxidized to form corresponding carboxylic acids.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.

These reactions highlight its versatility in synthetic organic chemistry .

Several methods have been developed for synthesizing adamantane-2-carbaldehyde:

  • Formylation of Adamantane: A common method involves the reaction of adamantane with carbon monoxide in the presence of Lewis acids like gallium chloride. This method allows for the introduction of the formyl group at the desired position on the adamantane skeleton .
  • Oxidation of Adamantanol: Starting from 2-adamantanol, oxidation reactions can yield adamantane-2-carbaldehyde using oxidizing agents such as chromic acid or pyridinium chlorochromate.
  • Electrophilic Aromatic Substitution: Although less common, electrophilic substitution reactions can also be utilized to introduce functional groups into the adamantane structure.

These methods provide various pathways to obtain adamantane-2-carbaldehyde efficiently .

Adamantane-2-carbaldehyde has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Given its structural properties, it may be explored for developing new drugs, particularly in antiviral therapies.
  • Material Science: Its unique structure may find applications in creating novel materials with specific mechanical properties.

The versatility of this compound makes it an interesting target for further research and development in various fields .

Adamantane derivatives are known for their distinct structural characteristics and biological activities. Here are some similar compounds:

CompoundStructure FeaturesUnique Properties
AdamantaneBasic saturated hydrocarbonParent compound; used as a reference
Adamantane-1-carbaldehydeFormyl group at position 1Different reactivity profile compared to 2-carbaldehyde
1-AminoadamantaneAmino group at position 1Exhibits different pharmacological properties
AdamantanoneCarbonyl group at position 1Potentially useful in medicinal chemistry

The uniqueness of adamantane-2-carbaldehyde lies in its specific position of the formyl group, which influences its reactivity and potential applications compared to other derivatives. This positional specificity may lead to different interaction profiles and biological activities .

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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